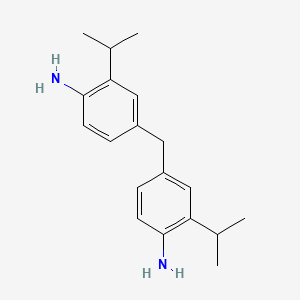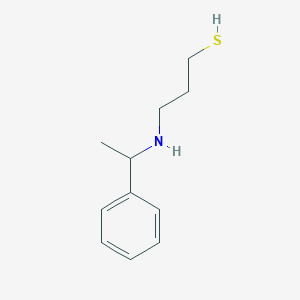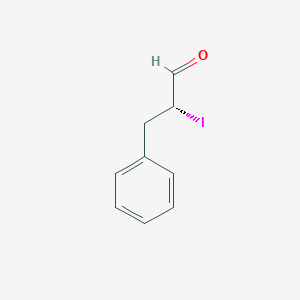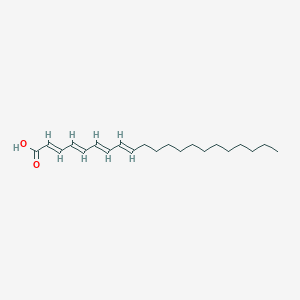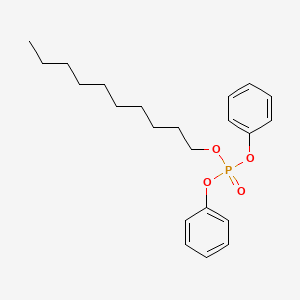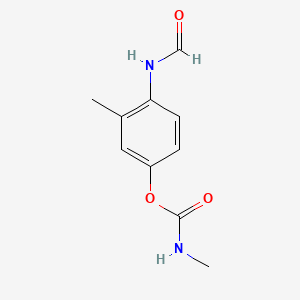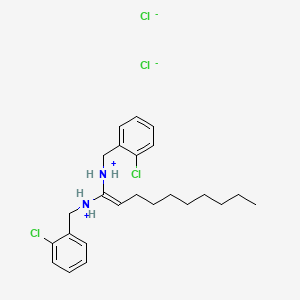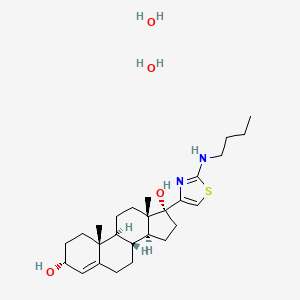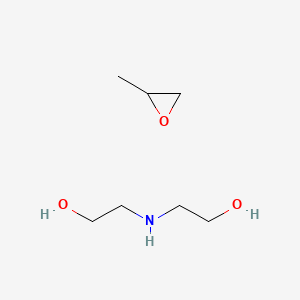![molecular formula C17H9CaClN2O10S3Sr B13738070 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt CAS No. 141377-73-3](/img/structure/B13738070.png)
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt is a complex organic compound It is characterized by its naphthalene core structure with sulfonic acid groups, a hydroxy group, and an azo linkage to a chloromethylsulfonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt typically involves several steps:
Nitration and Reduction: The naphthalene core undergoes nitration followed by reduction to introduce amino groups.
Sulfonation: Sulfonic acid groups are introduced through sulfonation reactions.
Diazotization and Coupling: The amino groups are diazotized and then coupled with 5-chloro-4-methyl-2-sulfophenyl to form the azo linkage.
Hydroxylation: Introduction of the hydroxy group at the 3-position.
Salt Formation: The final step involves the addition of calcium and strontium salts to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic steps but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions would be essential to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Azo Linkage: The azo group can participate in electron transfer reactions, making it useful in redox processes.
Sulfonic Acid Groups: These groups enhance the solubility and reactivity of the compound.
Hydroxy Group: The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-[(4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)azo]-
- 1,5-Naphthalenedisulfonic acid disodium salt hydrate
Uniqueness
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt, particularly the presence of both calcium and strontium salts, distinguishes it from other similar compounds. This combination can lead to unique reactivity and applications, especially in fields requiring specific metal ion interactions.
Propriétés
Numéro CAS |
141377-73-3 |
|---|---|
Formule moléculaire |
C17H9CaClN2O10S3Sr |
Poids moléculaire |
660.6 g/mol |
Nom IUPAC |
calcium;strontium;4-[(4-chloro-3-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13ClN2O10S3.Ca.Sr/c1-8-12(18)4-5-13(17(8)33(28,29)30)19-20-15-11-3-2-10(31(22,23)24)6-9(11)7-14(16(15)21)32(25,26)27;;/h2-7,21H,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+2/p-4 |
Clé InChI |
NGXWXGMMPVJJHO-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ca+2].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
